molecular formula C7H7BrINO B1526325 5-Bromo-2-iodo-4-methoxyaniline CAS No. 1361021-26-2

5-Bromo-2-iodo-4-methoxyaniline

Cat. No.: B1526325
CAS No.: 1361021-26-2
M. Wt: 327.94 g/mol
InChI Key: FUDQBDFQAXUJLS-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methoxyaniline: is an organic compound characterized by the presence of bromine, iodine, and methoxy groups attached to an aniline (amino benzene) core

Synthetic Routes and Reaction Conditions:

  • Bromination and Iodination: The compound can be synthesized by sequentially introducing bromine and iodine into an aniline derivative. This typically involves the use of brominating agents like bromine (Br2) and iodinating agents like iodine (I2) under controlled conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency. The process involves the careful addition of reagents and monitoring of reaction conditions to optimize yield and purity.

  • Purification: After synthesis, the compound is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic aromatic substitution typically requires strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Various substituted benzene derivatives depending on the introduced functional group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of certain enzymes and receptors. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context in which it is used, but generally involves binding to active sites or altering the activity of these targets through chemical reactions.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxyaniline: Similar structure but lacks the iodine atom.

  • 4-Methoxyaniline: Similar structure but lacks both bromine and iodine atoms.

  • 2-Iodoaniline: Similar structure but lacks the bromine and methoxy groups.

Uniqueness: The presence of both bromine and iodine atoms in 5-Bromo-2-iodo-4-methoxyaniline provides unique chemical properties and reactivity compared to its similar counterparts. This dual halogenation enhances its utility in various chemical reactions and applications.

Biological Activity

5-Bromo-2-iodo-4-methoxyaniline is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7BrINO\text{C}_7\text{H}_7\text{Br}\text{I}\text{N}\text{O} with a molecular weight of approximately 327.945 g/mol. The compound features both bromine and iodine atoms, which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₇H₇BrINO
Molecular Weight327.945 g/mol
Density2.1 ± 0.1 g/cm³
Boiling Point346.5 ± 42.0 °C
Flash Point163.4 ± 27.9 °C

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and iodine) enhances the compound's binding affinity and reactivity, making it a valuable candidate for pharmaceutical development.

The methoxy group in the compound plays a crucial role in modulating its solubility and stability, which are essential for effective interaction with biological targets.

Therapeutic Applications

  • Pharmaceutical Development : Research indicates that this compound can be utilized in the synthesis of novel pharmaceuticals, particularly in the development of compounds targeting specific diseases.
  • Biochemical Assays : The compound serves as a probe in various biochemical assays, aiding in the study of enzyme kinetics and receptor-ligand interactions.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.

Case Studies

A recent study explored the synthesis and characterization of halogenated anilines, including this compound, focusing on their biological properties. The study highlighted the compound's ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Comparative Studies

Comparative analyses with similar compounds reveal that the unique combination of bromine and iodine in this compound enhances its reactivity compared to other halogenated anilines. For instance:

CompoundUnique FeaturesBiological Activity
This compoundDual halogenationPotential anti-inflammatory
5-Bromo-2-methoxyanilineLacks iodineLower reactivity
4-MethoxyanilineLacks both halogensMinimal biological activity

Properties

IUPAC Name

5-bromo-2-iodo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDQBDFQAXUJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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